番薯素 III

描述

科学研究应用

作用机制

马铃薯苷 III 通过各种分子靶点和途径发挥其作用:

生化分析

Biochemical Properties

Batatasin III interacts with various enzymes and proteins in biochemical reactions. It has been found to significantly inhibit nitric oxide production, with an IC50 value of 12.95 μM . It also reduces the expression of iNOS, phosphorylated p65, and β-catenin in a concentration-dependent manner .

Cellular Effects

Batatasin III influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It reduces the expression of iNOS, phosphorylated p65, and β-catenin, which are key players in cellular signaling pathways .

Molecular Mechanism

At the molecular level, batatasin III exerts its effects through binding interactions with biomolecules and changes in gene expression. Molecular docking analysis has shown that p65 might be a potential target of batatasin III for the treatment of inflammatory disease .

准备方法

合成路线和反应条件: 马铃薯苷 III 可以通过各种化学路线合成。 一种常见的方法包括合成 3,3'-二羟基-5-甲氧基二氢芪,这是一种关键中间体 . 合成通常涉及以下步骤:

起始原料: 酚类化合物通常用作起始原料。

反应条件: 反应条件可能包括使用催化剂、溶剂以及特定的温度和压力条件,以促进所需产物的形成。

工业生产方法: 马铃薯苷 III 的工业生产可能涉及从天然来源(如山药和石斛属植物)的大规模提取 . 提取过程通常包括:

收获: 收集含有马铃薯苷 III 的植物材料。

提取: 使用溶剂从植物材料中提取化合物。

纯化: 使用固相萃取和色谱等技术纯化化合物.

化学反应分析

反应类型: 马铃薯苷 III 经历各种化学反应,包括:

氧化: 马铃薯苷 III 可以被氧化形成醌类和其他氧化衍生物.

还原: 还原反应可以将马铃薯苷 III 转化为其还原形式。

常见试剂和条件:

氧化剂: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原剂: 硼氢化钠和氢化铝锂是常用的还原剂。

相似化合物的比较

与其类似物相比,马铃薯苷 III 由于其特定的羟基和甲氧基取代模式而独一无二,这使其具有独特的生物活性 .

类似化合物:

马铃薯苷 I: 另一种具有类似生物活性但取代模式不同的芪类化合物.

马铃薯苷 IV: 以其 α-葡萄糖苷酶抑制活性而闻名.

马铃薯苷 V: 与马铃薯苷 III 相比,缺乏显著的 α-葡萄糖苷酶抑制活性.

属性

IUPAC Name |

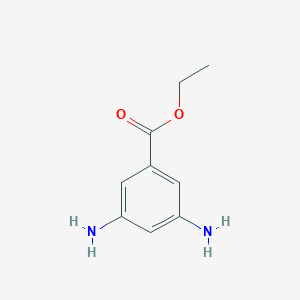

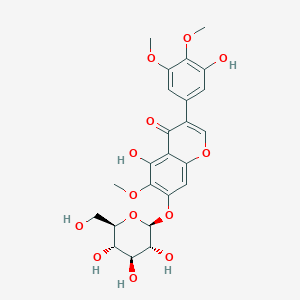

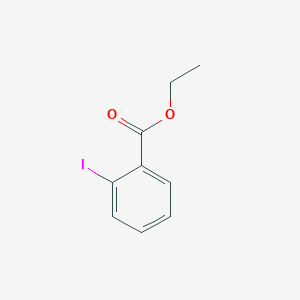

3-[2-(3-hydroxyphenyl)ethyl]-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-18-15-9-12(8-14(17)10-15)6-5-11-3-2-4-13(16)7-11/h2-4,7-10,16-17H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQXIUVIYICVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)CCC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904195 | |

| Record name | Batatasin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Batatasin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56684-87-8 | |

| Record name | Batatasin III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56684-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Batatasin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Batatasin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

93.5 - 94.5 °C | |

| Record name | Batatasin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] Batatasin III exerts its antinociceptive effects, at least in part, through its anti-inflammatory properties. It significantly reduces the production of inflammatory mediators such as nitric oxide, tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and BV-2 microglial cells. This suggests that batatasin III may act by modulating the inflammatory response, thereby reducing pain signaling.

A: [] Yes, batatasin III has been shown to suppress EMT in human non-small cell lung cancer H460 cells. It achieves this by decreasing the expression of N-cadherin and Vimentin while upregulating E-cadherin.

A: [] Batatasin III inhibits the migration and invasion of human non-small cell lung cancer H460 cells by suppressing key signaling pathways. It reduces the phosphorylation of focal adhesion kinase (FAK) on Tyrosine 397 (p-FAK (Try397)), the active form of protein kinase B (AKT), and cell division cycle 42 (CDC42).

A: [] Batatasin III demonstrates anti-QS activity. It inhibits violacein production, a QS-regulated behavior, and biofilm formation in Chromobacterium violaceum CV026 without affecting bacterial growth.

A: [] Molecular docking studies suggest that batatasin III binds strongly to QS-associated proteins like CviR, LasR, RhlR, PqsE, and PqsR. Molecular dynamics simulations further support its strong interaction with 3QP1, a structural variant of the CviR protein.

ANone: The molecular formula of batatasin III is C15H16O3 and its molecular weight is 244.29 g/mol.

A: Yes, the structural elucidation of batatasin III has been extensively researched. Several studies [, , , , , , , , , , , , , , , , , ] utilize techniques like 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to characterize its structure. These data are crucial for confirming its identity and purity.

A: [, ] Yes, molecular docking studies have been utilized to investigate the binding interactions of batatasin III with QS-related proteins. Additionally, molecular dynamics simulations have been used to assess its binding stability with the 3QP1 protein, a structural variant of CViR. These computational approaches provide valuable insights into the potential mechanisms of action of batatasin III.

A: [] Methylation of the free hydroxyl groups in batatasin III analogs leads to a decrease in their spasmolytic activity. This suggests that the presence of free hydroxyl groups is important for optimal activity.

A: [] Increasing the number of oxygenated groups in batatasin III analogs, compared to batatasin III and gigantol, resulted in decreased smooth muscle relaxant activity. This suggests that an optimal number of oxygenated groups are crucial for this particular activity.

A: [] The hydroxyl group at the C-2′ position in batatasin III plays a crucial role in its α-glucosidase inhibitory activity. Analogs with modifications at this position show altered activity, highlighting the importance of this structural feature.

A: [] In vitro studies using rat and human liver microsomes and hepatocytes revealed that batatasin III undergoes both phase I and phase II metabolism. The primary elimination pathways involve glucuronidation and glutathione (GSH) conjugation.

A: [] Yes, batatasin III can undergo bioactivation to form reactive quinoid intermediates. These intermediates can then react with GSH via Michael addition.

A: [] Yes, differences in the metabolic profile of batatasin III have been observed between rats and humans. For example, GSH conjugates are formed to a lesser extent in human hepatocytes compared to rat hepatocytes.

A: [] Stilbenoids exhibit varying susceptibility to microbial transformation. Resveratrol, oxyresveratrol, piceatannol, and thunalbene undergo metabolism, primarily through double bond reduction, dihydroxylation, and demethylation. In contrast, batatasin III and pinostilbene demonstrate stability under similar conditions.

A: [] Yes, significant interindividual differences exist in the speed, intensity, and metabolic pathways of stilbenoid metabolism by human fecal microbiota. This highlights the influence of individual gut microbiota composition on stilbenoid biotransformation.

A: [] Batatasin III exhibits significant antinociceptive effects in mouse models of formalin- and LPS-induced inflammatory pain. In these models, 50 mg/kg of batatasin III demonstrated comparable antinociception to 10 mg/kg of indomethacin, a commonly used NSAID.

A: [] The human non-small cell lung cancer cell line H460 has been utilized to investigate the anti-proliferative, anti-migration, and anti-invasion activities of batatasin III in vitro.

A: [, ] Batatasin III exhibits low cytotoxicity. In 3T3 mouse fibroblast cells, it reduced cell viability to 60% at a concentration of 100 μg/mL. In human non-small lung cancer H460 cells, it showed no cytotoxic effects at concentrations lower than 100 μM.

A: [] Based on the rotarod test and the Laboratory Animal Behavior Observation, Registration, and Analysis System, batatasin III did not induce any noticeable CNS side effects in mice. Treated mice displayed comparable forced, spontaneous, and general locomotive behaviors to control mice.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-propan-2-ylidene-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B162173.png)